Balanced Dual OX1R/OX2R Antagonism Differentiates DORA 42 from Subtype-Selective Probes
DORA 42 exhibits near-equipotent antagonism at both human OX1R and OX2R. This is in stark contrast to subtype-selective antagonists like 'Orexin receptor antagonist 4', which shows a 61-fold selectivity for OX2R (IC50 = 4.27 nM) over OX1R (IC50 = 295 nM) [1]. This balanced profile of DORA 42 ensures simultaneous blockade of both orexinergic pathways, a key feature for studying global orexin system inhibition, unlike SORAs which isolate one pathway [2].
| Evidence Dimension | In vitro potency (IC50) and receptor subtype selectivity |
|---|---|
| Target Compound Data | OX1R IC50 = 28 nM; OX2R IC50 = 29 nM; Selectivity Ratio (OX2/OX1) = ~1 |
| Comparator Or Baseline | Orexin receptor antagonist 4: OX1R IC50 = 295 nM; OX2R IC50 = 4.27 nM; Selectivity Ratio (OX2/OX1) = 61-fold |
| Quantified Difference | DORA 42 is 10.5x more potent at OX1R and 6.8x less potent at OX2R compared to the comparator, resulting in a 61-fold difference in selectivity profile. |
| Conditions | Human OX1R and OX2R expressed in CHO cells; FLIPR assay measuring inhibition of Ala-6,12-induced calcium responses [1][3]. |
Why This Matters
This evidence directly informs experimental design: DORA 42 is the appropriate tool for investigating pan-orexin inhibition, whereas selective compounds like Orexin receptor antagonist 4 are required for dissecting OX2R-specific contributions.
- [1] MedChemExpress. Orexin receptor antagonist 4 Product Page. Accessed 2024. View Source
- [2] Roecker AJ, Mercer SP, Harrell CM, et al. Discovery of dual orexin receptor antagonists with rat sleep efficacy... Bioorg Med Chem Lett. 2014;24(9):2079-2085. View Source
- [3] MedChemExpress. DORA 42 Product Page. Accessed 2024. View Source
